molecular formula C17H14BrN3OS B2691099 KL201

KL201

Cat. No.: B2691099
M. Wt: 388.3 g/mol
InChI Key: KFSLRFWIPVMBNT-UHFFFAOYSA-N
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Description

KL201 is a compound known for its role as a circadian clock modulator. It is an isoform-selective stabilizer of cryptochrome 1 (CRY1), a core regulator of the circadian clock. This compound does not stabilize cryptochrome 2 (CRY2) and is known to lengthen the period of circadian rhythms in cells and tissues .

Preparation Methods

KL201 is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the formation of a thieno-pyrimidine derivative, which is a key structural component of this compound. The exact synthetic route and industrial production methods are proprietary and not publicly disclosed .

Chemical Reactions Analysis

KL201 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed on this compound to yield reduced forms of the compound.

    Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Scientific Research Applications

KL201 has a wide range of scientific research applications, including:

Mechanism of Action

KL201 exerts its effects by stabilizing cryptochrome 1 (CRY1) in an isoform-selective manner. It inhibits the ubiquitin-dependent degradation of CRY1, thereby activating its transcriptional repressor activity. This results in the lengthening of the circadian period. This compound binds to CRY1 in overlap with FBXL3, a subunit of the ubiquitin ligase complex, and the effect of this compound is blunted by knockdown of FBXL3 .

Comparison with Similar Compounds

KL201 is unique in its isoform-selective stabilization of cryptochrome 1 (CRY1). Similar compounds include:

Biological Activity

KL201 is a thienopyrimidine derivative recognized for its selective modulation of Cryptochrome 1 (CRY1), a crucial regulator in the mammalian circadian clock. This compound has garnered attention due to its potential applications in chronobiology and therapeutic interventions for clock-related disorders. The following sections detail the biological activity of this compound, including its mechanisms, effects on circadian rhythms, and relevant research findings.

This compound functions primarily as an isoform-selective modulator of CRY1, stabilizing this protein while having minimal impact on CRY2. The interaction between this compound and CRY1 occurs at a specific binding site that overlaps with FBXL3, a component of the ubiquitin ligase complex responsible for the degradation of cryptochromes . This selective binding leads to the lengthening of circadian rhythms in various biological systems.

Effects on Circadian Rhythms

Research indicates that this compound significantly affects circadian rhythms by extending their period. In cell-based assays, this compound was shown to lengthen the circadian period in both cellular models and tissue explants, demonstrating its potential as a tool for studying circadian biology . Notably, it suppressed the intensity of Per2::Luc knockin reporters in mouse lung primary explants, further confirming its modulatory effects on circadian clock components .

Table 1: Summary of Key Research Findings on this compound

Study ReferenceKey FindingsMethodology
Miller et al. (2020) Identified this compound as a selective modulator of CRY1; demonstrated stabilization and period lengthening effects.Cell-based circadian chemical screening; X-ray crystallography
Hirota et al. (2020) Confirmed that this compound does not affect known kinases regulating the clock; focused on CRY1 stabilization.Molecular docking simulations; biochemical assays
MedChemExpress Reported high purity (>97%) and detailed chemical properties; emphasized potential applications in research.Chemical characterization

Case Study: Application in Chronobiology Research

A notable application of this compound is in studies aimed at understanding the molecular mechanisms underpinning circadian rhythms. For instance, a study utilized this compound to investigate the role of CRY1 in regulating sleep-wake cycles and metabolic processes. The results indicated that modulation of CRY1 by this compound could provide insights into therapeutic approaches for sleep disorders and metabolic syndromes associated with circadian misalignment .

Structural Insights

The structure-activity relationship (SAR) studies conducted on this compound derivatives have revealed critical interactions necessary for effective CRY1 modulation. X-ray crystallography has elucidated the binding conformation of this compound within the CRY1 complex, highlighting essential amino acid residues that facilitate its action . Understanding these structural interactions is vital for designing more potent derivatives with enhanced selectivity and efficacy.

Properties

IUPAC Name

2-bromo-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3OS/c18-12-7-3-1-5-10(12)16(22)21-15-14-11-6-2-4-8-13(11)23-17(14)20-9-19-15/h1,3,5,7,9H,2,4,6,8H2,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSLRFWIPVMBNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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